Heliamine hydrochloride
Overview
Description
Heliamine hydrochloride is a chemical compound with the molecular formula C11H15NO2.ClH. It is the hydrochloride salt of heliamine, a synthetic tetrahydroisoquinoline alkaloid. This compound is known for its significant pharmacological properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heliamine hydrochloride can be synthesized through the following steps:
Starting Material: Homoveratrylamine is used as the starting material.
Reaction with Formic Acid: Homoveratrylamine is cooled to 0°C, and formic acid is added. The mixture is stirred and sonicated to dissolve the precipitate.
Addition of Paraformaldehyde: Paraformaldehyde is added, and the reaction mixture is stirred at 50°C overnight.
Formation of Heliamine: The reaction yields heliamine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes:
Large-Scale Reaction Vessels: Using industrial-grade reaction vessels for the synthesis.
Controlled Temperature and Pressure: Maintaining precise temperature and pressure conditions to ensure consistent product quality.
Purification: Employing purification techniques such as recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Heliamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Heliamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It has shown potential in the treatment of cardiovascular diseases, particularly as an antiarrhythmic agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of heliamine hydrochloride involves its interaction with molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to specific receptors and alters the signaling pathways, leading to its pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is known to influence monoamine oxidase activity.
Comparison with Similar Compounds
Heliamine hydrochloride is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include:
1-(3’-bromophenyl)-heliamine: An antiarrhythmic agent with a similar structure but different pharmacokinetic properties.
N-arylated heliamine derivatives: These compounds are selective inhibitors of monoamine oxidase B and have different therapeutic applications.
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOWAGCIRTUYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C[NH2+]CCC2=C1)OC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1745-07-9 (Parent) | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002328123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2328-12-3 | |
Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2328-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002328123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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